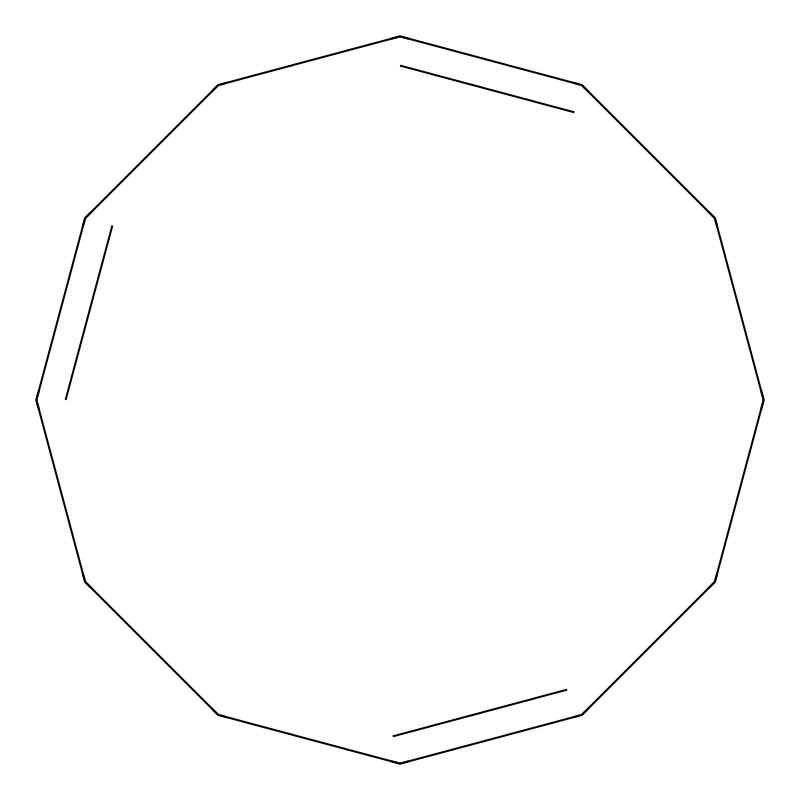

(E,E,Z)-Cyclododecatriene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(E,E,Z)-Cyclododecatriene is an organic compound with the molecular formula and a molecular weight of approximately 162.27 g/mol. It is characterized by three double bonds located at positions 1, 5, and 9 of the cyclododecane ring, which contributes to its unique stereochemistry and reactivity. The compound is also known by several other names, including cis-1, trans-5, trans-9-cyclododecatriene and trans-trans-cis-1,5,9-cyclododecatriene .

This compound appears as a colorless liquid and is notable for its potential applications in organic synthesis and materials science due to its cyclic structure and unsaturation .

- Hydrogenation: The addition of hydrogen across the double bonds can convert it into cyclododecane.

- Oxidation: Studies have shown that (E,E,Z)-cyclododecatriene can be oxidized catalytically by palladium(II) to form various oxygenated products, indicating its utility in synthetic organic chemistry .

- Polymerization: Its unsaturation allows for polymerization reactions, potentially leading to the formation of polymers with unique properties.

Several methods have been developed for the synthesis of (E,E,Z)-cyclododecatriene:

- Diels-Alder Reaction: Utilizing cyclopentadiene and a suitable dienophile can yield (E,E,Z)-cyclododecatriene through a cycloaddition reaction.

- Isomerization: Starting from other isomers of cyclododecatriene, selective isomerization can be performed to obtain the desired (E,E,Z) configuration.

- Dehydrogenation: The dehydrogenation of saturated precursors such as cyclododecane can also lead to the formation of this triene .

(E,E,Z)-Cyclododecatriene finds applications primarily in:

- Organic Synthesis: As a versatile intermediate in the synthesis of various organic compounds.

- Material Science: Its unique structure may be exploited in developing new materials or polymers with specific properties.

- Chemical Research: It serves as a subject for studying reaction mechanisms involving cyclic alkenes and their derivatives.

(E,E,Z)-Cyclododecatriene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cyclododecane | Saturated cyclic alkane | No double bonds; more stable but less reactive |

| 1,5-Cyclooctadiene | Contains two double bonds | Smaller ring size; different reactivity |

| (Z,E,E)-Cyclododecatriene | Different stereochemistry | Varies in reactivity due to stereochemical arrangement |

| trans,trans,cis-1,5,9-Cyclododecatriene | Different arrangement of double bonds | Changes in physical properties and reactivity |

The unique arrangement of double bonds in (E,E,Z)-cyclododecatriene allows for distinct chemical behavior compared to these similar compounds, making it an interesting subject for further research in synthetic chemistry and materials science.

The catalytic cyclotrimerization of 1,3-butadiene represents the primary industrial route for the synthesis of cyclododecatriene isomers, including (E,E,Z)-cyclododecatriene [1] [2]. This process involves the coordination and subsequent coupling of three butadiene molecules through transition metal catalysis to form the twelve-membered ring structure. The reaction mechanism proceeds through a series of oxidative coupling, insertion, and reductive elimination steps that determine both the efficiency and stereoselectivity of the transformation [3].

The cyclotrimerization process typically operates under moderate temperatures ranging from 40 to 80 degrees Celsius and utilizes homogeneous catalytic systems dissolved in aromatic solvents such as toluene or benzene [4] [5]. The reaction exhibits high atom economy, as three molecules of butadiene (molecular formula C₄H₆) combine to form one molecule of cyclododecatriene (C₁₂H₁₈) without the formation of significant waste byproducts, although some dimeric and higher oligomeric species are inevitably produced [2].

Industrial implementations of this process have achieved remarkable selectivities, with modern optimized systems capable of reaching 100% selectivity toward cyclododecatriene formation under optimal conditions [4]. The commercial viability of this route has been demonstrated since 1965, when BASF first implemented the titanium-catalyzed process on an industrial scale [1]. Current global production capacity for cyclododecatriene reached 8000 tons in 1995, with continued growth driven by demand for downstream products such as nylon-12 precursors [2].

Titanium-Based Catalytic Systems

Titanium-based catalytic systems represent the predominant industrial approach for cyclododecatriene synthesis, with the combination of titanium tetrachloride (TiCl₄) and ethylaluminum sesquichloride (Et₃Al₂Cl₃) serving as the standard catalytic formulation [1] [4]. This bimetallic system operates through a complex activation mechanism wherein the aluminum co-catalyst serves multiple critical functions: reduction of titanium(IV) to the catalytically active titanium(III) species, formation of aluminum hydrides through β-elimination reactions, and provision of the appropriate electronic environment for selective butadiene coordination [6].

The mechanistic pathway begins with the formation of active titanium(III) complexes through reduction by aluminum alkyls. The ethylaluminum sesquichloride undergoes β-elimination to generate aluminum hydrides, which are essential for the reduction process [7]. These titanium(III) centers then coordinate butadiene molecules in a specific geometric arrangement that favors the formation of the (Z,E,E)-stereoisomer, which comprises approximately 98.5% of the commercial product [1] [2].

Optimization studies conducted by Lewandowski and colleagues have provided comprehensive insights into the relationship between reaction parameters and product selectivity [4]. Their statistical experimental design revealed that the molar ratio of ethylaluminum sesquichloride to titanium represents the most critical factor affecting selectivity. The optimal ratio was determined to be 14.8:1, significantly higher than the stoichiometric requirement for titanium reduction, indicating that excess aluminum alkyl participates in maintaining the active catalytic species and controlling the reaction environment.

The titanium tetrachloride concentration exhibits a complex relationship with selectivity, with optimal performance achieved at 12.7 millimoles per cubic decimeter [4]. Concentrations below this threshold result in insufficient active site density, while excessive concentrations lead to competitive side reactions and decreased selectivity. Temperature control is equally critical, with the optimal operating temperature determined to be 54.6 degrees Celsius. This temperature represents a balance between adequate reaction rates and prevention of thermal isomerization processes that can reduce stereoselectivity.

Alternative titanium-based systems have been developed to address specific process requirements or overcome limitations of the standard TiCl₄/Et₃Al₂Cl₃ combination [8] [9]. Benzene-stabilized titanium(II) complexes, such as (η⁶-benzene)bis(dichloroalanedi-μ-chloro)titanium(II), have demonstrated exceptionally high selectivities of 92-95% toward the (Z,E,E)-cyclododecatriene isomer [9]. These systems operate under milder conditions and exhibit enhanced stability compared to the traditional titanium(IV) precursors.

The reaction kinetics of titanium-catalyzed cyclotrimerization follow second-order dependence on butadiene concentration and first-order dependence on catalyst concentration under dilute conditions [9]. The rate-determining step involves the formation of an intermediate titanium complex containing an open-chain butadiene dimer, followed by rapid incorporation of the third butadiene molecule and ring closure to form the cyclododecatriene product.

Nickel- and Chromium-Catalyzed Pathways

Nickel and chromium catalytic systems offer complementary approaches to cyclododecatriene synthesis, with distinct advantages in terms of stereoselectivity and product distribution compared to titanium-based processes [2] [10] [5]. These systems predominantly favor the formation of the all-trans-cyclododecatriene isomer (E,E,E), which represents a valuable stereoisomeric variant for specific applications requiring different physical and chemical properties.

Nickel-based catalysts typically employ nickel(0) or nickel(II) precursors activated by appropriate reducing agents and stabilizing ligands [10] [11]. The archetypal nickel system utilizes nickel acetylacetonate (Ni(acac)₂) in combination with borane-amine complexes such as tris(2-ethylhexyloxyethyl)borate and organoaluminum co-catalysts [10]. This combination achieves remarkable stereoselectivity, producing the all-trans isomer in yields of 95-98% with overall product purities exceeding 95%.

The mechanism of nickel-catalyzed cyclotrimerization has been extensively studied through density functional theory calculations, revealing a complex pathway involving oxidative coupling, insertion, and isomerization steps [3]. The process initiates with the formation of [Ni(0)(η²-butadiene)₃] active complexes, where three butadiene molecules coordinate to the nickel center. Oxidative coupling between two butadiene ligands occurs preferentially between terminal carbon atoms, assisted by an ancillary butadiene molecule maintaining η²-coordination.

Subsequent butadiene insertion into the resulting octadienediyl-nickel(II) intermediate proceeds through the η³-allyl-nickel bond, driven by substantial thermodynamic favorability [3]. The insertion process generates dodecatrienediyl-nickel(II) products, with bis(η³-allyl),Δ-trans isomers representing the most thermodynamically stable forms. These intermediates undergo reductive elimination under ring closure to generate the final cyclododecatriene products.

The stereoselectivity observed in nickel-catalyzed systems arises from the specific geometric constraints imposed during the reductive elimination step [3]. The preferential formation of all-trans stereochemistry results from the minimization of steric interactions between the developing double bonds and the coordinated nickel center during ring closure. This contrasts with titanium systems, where electronic factors and the different coordination environment favor cis-trans-trans stereochemistry.

Chromium-based catalytic systems share many mechanistic features with nickel catalysts but operate under different electronic conditions due to the distinct d-electron configuration of chromium [2] [5]. These systems typically employ chromium(III) precursors with appropriate reducing agents and have demonstrated comparable selectivities for all-trans-cyclododecatriene formation. The yield of cyclododecatriene through chromium-catalyzed methods often exceeds 80%, with the principal side products being dimers and higher oligomers of butadiene.

The choice between nickel and chromium systems often depends on specific process requirements, cost considerations, and desired stereoisomeric outcomes [5]. Nickel catalysts generally offer higher activity and selectivity but may be more sensitive to impurities and require more stringent handling procedures. Chromium systems provide robust performance under a broader range of conditions but may exhibit slightly lower selectivities in some applications.

Industrial-Scale Production Processes

The industrial production of cyclododecatriene operates on a global scale with sophisticated continuous processes designed to maximize efficiency, selectivity, and economic viability [12] [5] [13]. Modern production facilities employ multi-reactor cascade systems that enable precise control of reaction conditions while maintaining high throughput and product quality. The industrial implementation has evolved significantly since the initial commercialization in 1965, incorporating advanced process control, catalyst recycling, and integrated purification systems.

Commercial production typically utilizes continuous stirred tank reactor (CSTR) configurations arranged in series to optimize conversion and selectivity [13]. The reactor design incorporates advanced mixing systems, precise temperature control, and sophisticated catalyst feed systems to maintain optimal reaction conditions throughout the process. Heat management represents a critical aspect of the design, as the cyclotrimerization reaction is moderately exothermic and requires careful temperature control to prevent thermal isomerization and maintain stereoselectivity.

The industrial process operates with butadiene conversions exceeding 99% in modern facilities, with selectivities toward cyclododecatriene ranging from 90-95% depending on the specific catalytic system employed [14]. The remaining products consist primarily of cyclooctadiene (C₈ isomers), higher oligomers, and small amounts of polybutadiene. These byproducts, particularly cyclooctadiene, represent valuable co-products that can be separated and utilized in other applications, improving the overall process economics.

Process integration extends beyond the reaction system to include sophisticated separation and purification trains that enable the recovery and recycling of unreacted butadiene, catalyst components, and valuable byproducts [5]. The continuous operation of these integrated systems has demonstrated remarkable stability, with some commercial units operating for several months without interruption while maintaining consistent product quality and yield.

Reaction Optimization and Yield Enhancement

Reaction optimization in industrial cyclododecatriene production encompasses multiple interconnected parameters that collectively determine process performance, including catalyst composition, reactor design, operating conditions, and feed composition [4] [13]. The optimization approach typically employs statistical experimental design methods to systematically evaluate the effects of individual parameters and their interactions on key performance metrics such as conversion, selectivity, and product quality.

Temperature optimization represents one of the most critical aspects of process control, as it directly influences both reaction rate and stereoselectivity [4]. Industrial processes typically operate within narrow temperature windows of 40-80 degrees Celsius, with optimal performance achieved around 55 degrees Celsius for titanium-based systems. Temperature control systems must account for the exothermic nature of the reaction and employ sophisticated heat exchange networks to maintain isothermal conditions throughout the reactor volume.

The catalyst system optimization involves precise control of the titanium to aluminum ratio, with industrial processes typically operating at ratios significantly higher than the stoichiometric requirement for titanium reduction [4]. The optimal Et₃Al₂Cl₃:Ti molar ratio of 14.8:1 reflects the multiple roles of the aluminum co-catalyst in maintaining active species, controlling the electronic environment, and participating in side reactions that influence overall selectivity. Catalyst concentration optimization balances activity requirements with economic considerations, typically operating at titanium concentrations of 10-15 millimoles per cubic decimeter.

Solvent selection and composition significantly impact both catalyst stability and product distribution [4] [15]. Aromatic solvents such as toluene and benzene provide optimal catalyst stability and stereoselectivity, while their physical properties facilitate efficient heat transfer and mixing. The solvent system also influences the separation and recovery of products and catalysts in downstream processing steps.

Feed composition optimization addresses the purity requirements for butadiene feedstock and the controlled addition of specific impurities that can enhance catalyst performance [14]. Moisture content typically ranges from 100-120 parts per million, providing necessary catalyst activation while avoiding excessive hydrolysis reactions. Ammonia additions of 80 parts per million have been demonstrated to enhance selectivity and catalyst stability through mechanisms that are not fully understood but appear to involve stabilization of active titanium species.

Advanced process control systems employ real-time monitoring of key parameters including temperature profiles, catalyst concentrations, and product compositions to enable dynamic optimization of operating conditions [13]. These systems can automatically adjust feed rates, catalyst addition, and temperature setpoints in response to changing conditions or feed compositions, maintaining optimal performance throughout extended operating campaigns.

Yield enhancement strategies have evolved to include optimized reactor configurations that minimize byproduct formation while maximizing cyclododecatriene selectivity [13]. Multi-stage reactor systems allow for different operating conditions in each stage, optimizing the balance between conversion and selectivity. The first stage typically operates under conditions favoring rapid butadiene conversion, while subsequent stages operate under conditions that minimize secondary reactions and isomerization.

Purification Techniques (Distillation, Chromatography)

The purification of cyclododecatriene from complex reaction mixtures represents a critical aspect of industrial production, requiring sophisticated separation technologies capable of achieving high purity while maintaining economic viability [16] [17] [14]. The primary challenge lies in separating cyclododecatriene from structurally similar compounds with comparable boiling points, including various stereoisomers, cyclic dimers, and higher oligomers formed during the reaction process.

Distillation represents the predominant industrial purification method, with modern facilities employing multi-stage continuous distillation towers capable of achieving product purities exceeding 99% [16] [17]. The distillation process typically operates under reduced pressure to minimize thermal decomposition and isomerization, with careful control of temperature profiles throughout the column to optimize separation efficiency. Column design incorporates high-efficiency packing or structured internals to maximize mass transfer while minimizing pressure drop and energy consumption.

The distillation sequence typically begins with a preliminary separation to remove low-boiling components, including unreacted butadiene, cyclooctadiene, and light oligomers [17]. This initial separation operates at relatively low temperatures to prevent thermal isomerization of the cyclododecatriene products. The overhead stream containing unreacted butadiene is typically recycled to the reaction system after appropriate purification to remove catalyst residues and other impurities.

High-resolution distillation techniques enable the separation of cyclododecatriene stereoisomers, although the small differences in boiling points require extremely efficient separation systems [18]. Research-grade purification can achieve stereoisomeric purities exceeding 99.5% through the use of specialized column internals and optimized operating conditions. However, the energy requirements and complexity of such systems typically limit their application to specialized products where high stereoisomeric purity commands premium pricing.

Continuous distillation towers employed in industrial facilities incorporate sophisticated control systems that maintain optimal separation performance while adapting to variations in feed composition and operating conditions [17]. These systems monitor key parameters including temperature profiles, reflux ratios, and product compositions to automatically adjust operating conditions for optimal performance. The integration of distillation with the reaction system enables efficient heat recovery and minimizes overall energy consumption.

Chromatographic separation techniques, while not typically employed in large-scale industrial production due to throughput limitations and cost considerations, provide valuable tools for analytical applications and specialized purification requirements [19] [20]. High-performance liquid chromatography (HLPC) systems can achieve exceptional resolution between stereoisomers and provide analytical support for process optimization and quality control. Capillary electrophoresis using sulfated cyclodextrin additives has demonstrated remarkable application universality for chiral separations of cyclododecatriene isomers.

Preparative chromatography finds application in research and development activities where high-purity individual stereoisomers are required for catalyst evaluation, mechanism studies, and product development [19]. These systems typically employ specialized stationary phases designed to exploit small differences in molecular interactions between stereoisomers. While throughput limitations prevent large-scale application, chromatographic techniques provide essential capabilities for advanced research and development activities.

Chemical selective removal techniques offer alternative approaches for specific purification challenges, particularly in the removal of unsaturated impurities and catalyst residues [7]. Treatment with hydrogen peroxide in acetic acid at elevated temperatures enables the selective oxidation of unsaturated compounds to water-soluble products that can be easily separated from the cyclododecatriene product. These techniques are particularly valuable for removing trace impurities that are difficult to separate by conventional distillation methods.

Advanced separation technologies under development include membrane-based separation processes that exploit differences in molecular size and permeability [21]. These techniques offer potential advantages in energy efficiency and selectivity for specific separation challenges, although their commercial implementation for cyclododecatriene purification remains limited. Membrane contactors and other advanced technologies may find application in specialized separation requirements or as complement to conventional distillation systems.

Stereoselective Synthesis Challenges

The stereoselective synthesis of (E,E,Z)-cyclododecatriene presents fundamental challenges that arise from the inherent flexibility of the twelve-membered ring system and the need to control the geometry of three distinct double bonds [22] [23] [24]. Unlike smaller ring systems where conformational constraints can provide stereochemical control, the larger cyclododecatriene ring allows multiple conformations that complicate the achievement of high stereoselectivity. The challenge is further compounded by the thermodynamic accessibility of multiple stereoisomeric forms and the potential for thermal isomerization under reaction conditions.

The primary challenge in stereoselective cyclododecatriene synthesis lies in achieving kinetic control over the formation of specific double bond geometries during the cyclotrimerization process [24] [25]. The mechanism involves multiple bond-forming and bond-breaking steps, each of which presents opportunities for stereochemical scrambling. The coordination environment around the metal center must be precisely controlled to favor specific geometric arrangements during the critical bond-forming steps while preventing subsequent isomerization processes.

Thermal isomerization represents a significant challenge in maintaining stereochemical integrity throughout the synthesis and purification processes [26]. The activation barriers for E/Z isomerization in cyclododecatriene are relatively low due to the reduced ring strain compared to smaller cyclic systems. This necessitates careful control of reaction temperatures and the development of catalyst systems that operate efficiently under mild conditions. The challenge is particularly acute during purification processes, where thermal input for distillation can lead to stereochemical scrambling.

Catalyst selectivity optimization requires a deep understanding of the factors that control stereochemical outcomes during the cyclotrimerization process [3] [9]. The electronic and steric environment around the metal center must be precisely tuned to favor specific stereoisomeric pathways. This involves careful selection of ligands, co-catalysts, and reaction conditions that create the appropriate bias toward the desired stereochemical outcome. The challenge is complicated by the need to maintain high activity and selectivity across extended operating periods in industrial applications.

The separation of stereoisomeric products presents additional challenges due to the similar physical properties of different cyclododecatriene isomers. The small differences in boiling points and other physical properties require highly efficient separation systems and careful control of operating conditions to achieve acceptable purities. The development of separation methods that can efficiently resolve stereoisomeric mixtures while maintaining product integrity represents an ongoing challenge in cyclododecatriene production.

Scale-up challenges arise from the need to maintain precise control over reaction conditions while operating at industrial throughput levels [27]. The requirement for homogeneous mixing, precise temperature control, and consistent catalyst distribution becomes increasingly difficult as reactor size increases. Additionally, the heat management challenges associated with exothermic reactions can lead to local hot spots that promote unwanted isomerization reactions.

Current research efforts focus on the development of improved catalyst systems that combine high activity with exceptional stereoselectivity [28] [29]. This includes the design of novel ligand systems that provide enhanced control over the coordination environment and the development of heterogeneous catalyst systems that might offer advantages in terms of catalyst recovery and process simplification. The integration of computational catalyst design with experimental validation offers promising approaches for accelerating the development of improved stereoselective systems.

Molecular Geometry and Bond Configuration

(E,E,Z)-Cyclododecatriene presents a unique twelve-membered cyclic structure with three isolated double bonds positioned at the 1, 5, and 9 positions [1] [2]. The molecular formula C₁₂H₁₈ with a molecular weight of 162.27 g/mol represents one of several stereoisomeric forms of cyclododecatriene [1] [2]. The compound is systematically named as (1E,5E,9Z)-cyclododeca-1,5,9-triene, where the stereochemical descriptors indicate the configuration of each double bond according to the Cahn-Ingold-Prelog priority rules [3] [4].

The stereochemical configuration is defined by the relative positions of the highest priority groups on each carbon of the double bonds. In the E configuration (from German "entgegen" meaning "opposite"), the higher-ranked groups are positioned on opposite sides of the double bond, while in the Z configuration (from German "zusammen" meaning "together"), they are positioned on the same side [3] [4]. For (E,E,Z)-cyclododecatriene, the double bonds at positions 5 and 9 adopt E configurations, while the double bond at position 1 adopts a Z configuration [1] [5].

The molecular geometry is characterized by significant conformational flexibility due to the large twelve-membered ring system. X-ray crystallographic studies of related cyclododecatriene derivatives have revealed that these compounds exhibit considerable ring strain despite their macrocyclic nature [6] [7]. The torsion angles observed in crystal structures suggest geometrical ring strain, with deformations in bond angles from ideal values [6] [7].

Table 1: Molecular Properties of (E,E,Z)-Cyclododecatriene

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight (g/mol) | 162.27 |

| Exact Mass (g/mol) | 162.140851 |

| IUPAC Name | (1E,5E,9Z)-cyclododeca-1,5,9-triene |

| SMILES (Isomeric) | C1C/C=C\CC/C=C\C/C=C\C1 |

| InChI Key | STFWPHPXWOGRGD-REMNRXKDSA-N |

| CAS Registry Number | 706-31-0 |

| Topological Polar Surface Area (Ų) | 0.00 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Studies

Nuclear magnetic resonance spectroscopy provides crucial structural information for (E,E,Z)-cyclododecatriene through analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra. The compound exhibits characteristic NMR patterns that reflect its stereochemical configuration and conformational behavior [8] [9].

In ¹H NMR spectroscopy, the olefinic protons appear in the characteristic alkene region between 5.2-5.8 ppm, typically presenting as triplets due to coupling with adjacent methylene protons [8] [10]. The methylene protons adjacent to the double bonds resonate in the range of 2.0-2.8 ppm as complex multiplets, while the remaining methylene protons appear upfield [10] [11]. The integration patterns and coupling constants provide information about the stereochemical environment of each proton.

Variable temperature NMR studies have been employed to investigate the conformational dynamics of cyclododecatriene systems. These experiments reveal exchange processes that occur on the NMR timescale, providing insights into the barrier heights for conformational interconversions [12] [13]. The timescale for NMR spectroscopy (milliseconds to seconds) makes it particularly suitable for studying dynamic processes in flexible macrocyclic systems [14].

¹³C NMR spectroscopy reveals distinct chemical shifts for the olefinic carbons (125-135 ppm) and the methylene carbons (20-35 ppm) [9]. The chemical shifts are influenced by the stereochemical environment and conformational preferences of the molecule. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH and CH₂ carbons [14] [15].

Table 2: NMR Chemical Shift Data for (E,E,Z)-Cyclododecatriene

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H (Alkene) | 5.2 - 5.8 | Triplet | =CH protons |

| ¹H (CH₂) | 2.0 - 2.8 | Multiplet | Adjacent CH₂ |

| ¹³C (Alkene) | 125 - 135 | CH | Olefinic carbons |

| ¹³C (CH₂) | 20 - 35 | CH₂ | Methylene carbons |

Infrared (IR) and Mass Spectrometry (MS) Profiling

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational frequencies. (E,E,Z)-Cyclododecatriene exhibits several key absorption bands that are diagnostic of its functional groups and structural features [10] [16].

The C=C stretching vibrations appear in the range of 1640-1680 cm⁻¹ with medium intensity, characteristic of isolated double bonds in cyclic systems [10] [16]. The alkene C-H stretching vibrations occur at higher frequencies (3020-3100 cm⁻¹) compared to aliphatic C-H stretches (2850-2960 cm⁻¹) [10] [11]. Additional bands include C-H bending vibrations around 1470-1450 cm⁻¹ and variable intensity C=C bending modes between 1000-650 cm⁻¹ [10] [16].

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns characteristic of cyclododecatriene compounds. Electron ionization mass spectrometry shows the molecular ion peak at m/z 162, corresponding to the molecular weight of the compound [17] [18]. Various ionization modes produce different adduct ions with characteristic collision cross-section (CCS) values that can aid in structural confirmation [1].

Table 3: Spectroscopic Data Summary

| Technique | Key Absorptions/Signals | Intensity/Characteristics |

|---|---|---|

| IR (C=C stretch) | 1640-1680 cm⁻¹ | Medium |

| IR (=C-H stretch) | 3020-3100 cm⁻¹ | Medium |

| IR (C-H stretch) | 2850-2960 cm⁻¹ | Medium |

| MS ([M+H]⁺) | m/z 163.148 | CCS 134.2 Ų |

| MS ([M+Na]⁺) | m/z 185.130 | CCS 138.2 Ų |

| MS ([M]⁺- ) | m/z 162.140 | CCS 126.5 Ų |

Conformational Dynamics and Pseudorotation Mechanisms

The conformational behavior of (E,E,Z)-cyclododecatriene is governed by the intrinsic flexibility of the twelve-membered ring system and the constraints imposed by the three double bonds. Computational and experimental studies have revealed that cyclododecatriene systems undergo complex conformational interconversions that can be described in terms of pseudorotational motions [19] [20] [21].

Pseudorotation is defined as a set of intramolecular movements that lead to a molecule indistinguishable from the initial structure, characterized by low-energy pathways that allow for facile interconversion between conformers [20]. In the case of (E,E,Z)-cyclododecatriene, conformational analysis reveals that the molecule exists as a single predominant conformation but undergoes pseudorotational processes with specific energy barriers [21].

Studies on related cyclododecatriene stereoisomers have identified two distinct conformational processes: one leading to time-averaged Cs symmetry with an activation energy of approximately 6 kcal/mol, and another leading to time-averaged C₂ symmetry with a higher barrier of 12.4 kcal/mol [21]. These processes involve coordinated movements of the ring atoms that maintain the overall molecular connectivity while allowing for conformational flexibility.

The conformational dynamics are influenced by several factors including ring strain, steric interactions between substituents, and the geometric constraints imposed by the double bond configurations. The presence of both E and Z double bonds in (E,E,Z)-cyclododecatriene creates a specific geometric arrangement that affects the available conformational space and the energy barriers between different conformers [13] [22].

Theoretical calculations using density functional theory methods have been employed to map the potential energy surfaces associated with conformational interconversions. These studies reveal that the pseudorotational motion can be described using ring-puckering coordinates, with the conformational changes occurring along specific reaction coordinates [19] [23].

The interplay between conformational flexibility and double bond stereochemistry has been demonstrated in related studies where E-to-Z isomerization is coupled with conformational changes [13] [22]. This coupling between bond rotation and ring conformation represents an important aspect of the molecular dynamics in flexible cyclic systems.

Table 4: Conformational Parameters

| Process | Symmetry | Energy Barrier (kcal/mol) | Description |

|---|---|---|---|

| Process 1 | Cs | ~6.0 | Lower energy pseudorotation |

| Process 2 | C₂ | 12.4 | Higher energy ring inversion |

| Ring strain | - | Variable | Geometric deformation energy |